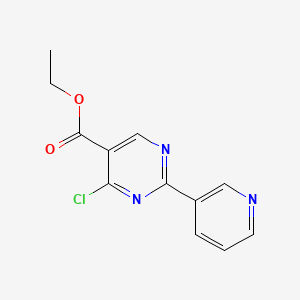

Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-chloro-2-pyridin-3-ylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O2/c1-2-18-12(17)9-7-15-11(16-10(9)13)8-4-3-5-14-6-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGZFNCGOWTUOAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1Cl)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70647981 | |

| Record name | Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34775-04-7 | |

| Record name | Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate

This guide provides a comprehensive overview of the synthesis of Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate, a key intermediate in the development of various kinase inhibitors and other pharmacologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only a step-by-step synthetic protocol but also a deep dive into the underlying chemical principles, optimization strategies, and safety considerations.

Introduction: The Significance of a Privileged Scaffold

The pyrimidine core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of bioactive compounds, including antiviral and anticancer agents.[1][2] The title compound, this compound, is a versatile building block, with the chloro- and ethyl ester functionalities providing reactive handles for further molecular elaboration. Its derivatives have shown promise as inhibitors of various kinases, playing a crucial role in the modulation of cellular signaling pathways implicated in diseases such as cancer.[3]

Synthetic Strategy: A Two-Step Approach to the Pyrimidine Core

The synthesis of this compound is most effectively achieved through a robust two-step process. This strategy involves the initial construction of the pyrimidine ring system to form a 4-hydroxypyrimidine intermediate, followed by a chlorination step to yield the final product.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of Ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate (Intermediate)

The initial and crucial phase of this synthesis is the construction of the pyrimidine ring. This is accomplished through a condensation reaction between an amidine (nicotinamidine hydrochloride) and a β-dicarbonyl equivalent (diethyl ethoxymethylenemalonate).

Reaction Scheme:

Caption: Condensation reaction for the formation of the hydroxypyrimidine intermediate.

Experimental Protocol:

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Nicotinamidine Hydrochloride | C₆H₈ClN₃ | 157.60 | 15.76 g | 0.10 |

| Diethyl ethoxymethylenemalonate | C₁₀H₁₆O₅ | 216.23 | 21.62 g | 0.10 |

| Sodium Ethoxide | C₂H₅NaO | 68.05 | 6.81 g | 0.10 |

| Anhydrous Ethanol | C₂H₅OH | 46.07 | 200 mL | - |

Procedure:

-

To a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous ethanol (200 mL) and sodium ethoxide (6.81 g, 0.10 mol).

-

Stir the mixture until the sodium ethoxide is completely dissolved.

-

To this solution, add nicotinamidine hydrochloride (15.76 g, 0.10 mol) and diethyl ethoxymethylenemalonate (21.62 g, 0.10 mol).

-

Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol.

-

The crude product can be further purified by recrystallization from ethanol to yield a white to off-white solid.

Mechanistic Insights:

The formation of the pyrimidine ring proceeds through a well-established condensation mechanism. The ethoxide base deprotonates the nicotinamidine, which then acts as a nucleophile, attacking one of the carbonyl carbons of the diethyl ethoxymethylenemalonate. An intramolecular cyclization followed by the elimination of ethanol and water leads to the formation of the stable aromatic pyrimidine ring.

Characterization of the Intermediate:

-

Appearance: White to off-white solid.

-

¹H NMR (400 MHz, DMSO-d₆): δ (ppm) 12.5 (s, 1H, OH), 9.2 (d, J=2.0 Hz, 1H, Py-H), 8.7 (dd, J=4.8, 1.6 Hz, 1H, Py-H), 8.4 (dt, J=8.0, 2.0 Hz, 1H, Py-H), 8.2 (s, 1H, Pyrimidine-H), 7.5 (dd, J=8.0, 4.8 Hz, 1H, Py-H), 4.2 (q, J=7.1 Hz, 2H, OCH₂CH₃), 1.3 (t, J=7.1 Hz, 3H, OCH₂CH₃).

-

¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) 165.0, 162.1, 158.4, 152.3, 148.9, 135.8, 134.7, 123.9, 108.2, 60.5, 14.2.

-

Mass Spectrometry (ESI+): m/z calculated for C₁₂H₁₁N₃O₃ [M+H]⁺: 246.08; found: 246.1.

Part 2: Synthesis of this compound (Final Product)

The second step involves the conversion of the 4-hydroxy group of the pyrimidine intermediate to a chloro group. This is a critical transformation for enabling subsequent nucleophilic substitution reactions. The Vilsmeier-Haack reaction conditions, employing phosphorus oxychloride (POCl₃), are ideally suited for this purpose.

Reaction Scheme:

Caption: Chlorination of the hydroxypyrimidine intermediate to the final product.

Experimental Protocol:

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate | C₁₂H₁₁N₃O₃ | 245.24 | 24.52 g | 0.10 |

| Phosphorus Oxychloride | POCl₃ | 153.33 | 100 mL | - |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 5 mL | - |

Procedure:

-

In a fume hood, to a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate (24.52 g, 0.10 mol).

-

Carefully add phosphorus oxychloride (100 mL) to the flask.

-

Add a catalytic amount of N,N-dimethylformamide (DMF, 5 mL).

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. The reaction should be monitored by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a large beaker. This step is highly exothermic and should be performed with extreme caution.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to afford the final product as a crystalline solid.

Mechanistic Insights: The Vilsmeier-Haack Reagent

The chlorination proceeds via the formation of a Vilsmeier-Haack reagent, a chloroiminium salt, from the reaction of DMF and POCl₃.[4] This reagent then activates the hydroxyl group of the pyrimidine, making it a good leaving group. Subsequent attack by a chloride ion results in the formation of the 4-chloropyrimidine.[5]

Characterization of the Final Product:

-

Appearance: White to pale yellow crystalline solid.

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) 9.3 (d, J=2.2 Hz, 1H, Py-H), 8.9 (s, 1H, Pyrimidine-H), 8.8 (dd, J=4.8, 1.6 Hz, 1H, Py-H), 8.6 (dt, J=8.0, 2.0 Hz, 1H, Py-H), 7.4 (dd, J=8.0, 4.8 Hz, 1H, Py-H), 4.4 (q, J=7.1 Hz, 2H, OCH₂CH₃), 1.4 (t, J=7.1 Hz, 3H, OCH₂CH₃).

-

¹³C NMR (100 MHz, CDCl₃): δ (ppm) 163.5, 161.8, 160.2, 152.9, 150.1, 136.4, 133.2, 123.7, 115.8, 62.3, 14.1.

-

Mass Spectrometry (ESI+): m/z calculated for C₁₂H₁₀ClN₃O₂ [M+H]⁺: 264.05; found: 264.1.[6]

Safety and Handling

Phosphorus Oxychloride (POCl₃):

Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water.[7][8] It is crucial to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9] In case of skin contact, immediately wash the affected area with copious amounts of water.[7] Ensure that all glassware is thoroughly dried before use to prevent any reaction with residual moisture.

Troubleshooting and Optimization

-

Low Yield in Step 1: Incomplete reaction may be due to insufficient base or reaction time. Ensure the use of anhydrous ethanol and freshly prepared sodium ethoxide. Reaction progress should be carefully monitored by TLC.[10]

-

Incomplete Chlorination in Step 2: If the chlorination is not complete, increasing the reaction time or the amount of POCl₃ may be beneficial. The addition of a tertiary amine base, such as pyridine, can sometimes facilitate the reaction.[11]

-

Purification Challenges: If the final product is difficult to crystallize, column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent can be an effective purification method.[4]

Conclusion

The synthesis of this compound is a well-established and scalable process. By carefully controlling the reaction conditions and adhering to safety protocols, this valuable intermediate can be produced in high yield and purity, paving the way for the discovery and development of novel therapeutic agents. The versatility of the pyrimidine scaffold ensures that this compound will remain a key building block in the arsenal of medicinal chemists for years to come.

References

- CAMEO Chemicals | NOAA. (n.d.). PHOSPHORUS OXYCHLORIDE.

- BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.

- Thermo Fisher Scientific. (2025).

- New Jersey Department of Health. (n.d.). PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY.

- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.

- Lanxess. (2015). Phosphorus oxychloride.

- Loba Chemie. (2015). PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS.

- BenchChem. (2025). Troubleshooting common issues in pyrimidine synthesis.

- PubChem. (n.d.). 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester.

- Georganics. (2023). Ethyl 4-chloro-2-(methylthio)

- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.

- Wikipedia. (n.d.). Vilsmeier–Haack reaction.

- Organic Syntheses. (n.d.). nicotinonitrile.

- MedchemExpress. (n.d.). Ethyl 4-chloro-2-(methylthio)

- BenchChem. (n.d.).

- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.

- Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine.

- Creative Proteomics. (2024).

- The Royal Society of Chemistry. (n.d.). 10. Pyrimidines.

- Indian Academy of Sciences. (n.d.).

- MDPI. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.

- ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?.

- Solvent and Catalyst free synthesis of 3, 4-dihydropyrimidin-2(1H)- ones/thiones by Twin Screw Extrusion. (n.d.).

- MDPI. (n.d.). Ethyl 5-Formyl-1-(pyridin-3-yl)

- MDPI. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.

- Organic Syntheses. (1948).

- ResearchGate. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19).

- ChemicalBook. (n.d.).

Sources

- 1. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]

- 2. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics [georganics.sk]

- 3. medchemexpress.com [medchemexpress.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. ethyl 4-chloro-2-pyridin-4-ylpyrimidine-5-carboxylate | 204394-36-5 [amp.chemicalbook.com]

- 7. 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester | C8H9ClN2O2S | CID 80008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction | MDPI [mdpi.com]

- 9. rsc.org [rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

A Technical Guide to a Core Pyrimidine Scaffold: Analysis of Ethyl 4-chloro-2-(substituted)pyrimidine-5-carboxylate

Senior Application Scientist Note: An extensive search for "Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate" did not yield specific physicochemical, synthetic, or application data in publicly available scientific literature. This suggests the compound may be a novel, proprietary, or less-documented intermediate.

However, to provide a valuable and technically sound guide for researchers in drug development, this document will focus on the closely related and extensively documented analog, Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (CAS No. 5909-24-0). The core pyrimidine-5-carboxylate structure is preserved, and the principles of its reactivity, synthesis, and application as a pharmaceutical building block are directly transferable and highly relevant for scientists working with this class of molecules.

Introduction: The Pyrimidine Core in Modern Drug Discovery

The pyrimidine ring is a foundational heterocyclic scaffold in medicinal chemistry, famously forming the backbone of the nucleobases uracil, thymine, and cytosine in DNA and RNA[1]. Beyond this fundamental biological role, its unique electronic properties and versatile substitution patterns have made it a privileged structure in drug design. Pyrimidine-based drugs have shown remarkable success across a spectrum of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders[1].

Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate emerges as a critical intermediate in this context. It is a highly functionalized building block, offering multiple reactive sites that can be selectively manipulated to construct complex molecular architectures. Its utility is most prominently demonstrated in the synthesis of targeted therapies, particularly kinase inhibitors and phosphodiesterase-5 (PDE-5) inhibitors[2][3].

Physicochemical and Spectroscopic Profile

The physical and chemical properties of a starting material are critical for reaction optimization, purification, and formulation. Below is a summary of the key physicochemical data for Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate.

| Property | Value | Source(s) |

| CAS Number | 5909-24-0 | [2][4][5] |

| Molecular Formula | C₈H₉ClN₂O₂S | [2][4][5] |

| Molecular Weight | 232.69 g/mol | [2][4][5] |

| Appearance | White to off-white or yellow solid/powder | [4][6] |

| Melting Point | 60-63 °C (lit.) | [2][4][7] |

| Boiling Point | 132°C / 0.4 mmHg (lit.) | [7] |

| Storage Temperature | 2-8°C, sealed in a dry environment | [4][5] |

| Solubility | Soluble in Chloroform, Ethyl Acetate | [7] |

Spectroscopic Insights: While specific spectral data is not detailed in the search results, the structure allows for predictable spectroscopic signatures:

-

¹H-NMR: Expect signals corresponding to the ethyl ester protons (a quartet and a triplet), a singlet for the methylthio protons, and a downfield singlet for the pyrimidine ring proton.

-

¹³C-NMR: Signals would include those for the carbonyl carbon of the ester, carbons of the pyrimidine ring (with the carbon attached to chlorine being significantly downfield), and carbons of the ethyl and methylthio groups.

-

IR Spectroscopy: Characteristic peaks would include C=O stretching for the ester group (~1710-1730 cm⁻¹), and C=N and C=C stretching vibrations from the pyrimidine ring (~1500-1610 cm⁻¹)[8].

Synthesis Protocol and Mechanistic Considerations

The synthesis of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is efficiently achieved via a two-step process starting from common laboratory reagents[6]. This pathway is robust and scalable for producing the intermediate in quantities required for drug discovery campaigns.

Experimental Workflow

Caption: Two-step synthesis of the target intermediate.

Detailed Methodology

Step 1: Condensation to form 4-Oxopyrimidine Sodium Salt

-

In a suitable reaction vessel equipped with a stirrer and condenser, dissolve S-methylisothiourea and diethyl ethoxymethylene malonate in a basic medium, such as sodium ethoxide in ethanol.

-

Heat the mixture under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the resulting 4-oxopyrimidine sodium salt often precipitates from the solution upon cooling.

-

Isolate the salt by filtration and wash with a non-polar solvent (e.g., diethyl ether) to remove unreacted starting materials.

-

Expert Rationale: The use of a strong base like sodium ethoxide is crucial. It deprotonates the malonate ester, forming a nucleophilic enolate that readily attacks the electrophilic carbon of the S-methylisothiourea, initiating the condensation and subsequent cyclization to form the stable pyrimidine ring[6].

Step 2: Chlorination with Phosphorous Oxychloride (POCl₃)

-

Carefully add the dried 4-oxopyrimidine sodium salt from Step 1 to an excess of phosphorous oxychloride (POCl₃). This step should be performed in a well-ventilated fume hood.

-

Heat the mixture under reflux until the starting material is fully consumed (monitor by TLC).

-

After cooling to room temperature, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.

-

The product will precipitate as a solid. Isolate by filtration, wash thoroughly with water to remove acidic byproducts, and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

-

Expert Rationale: The tautomeric equilibrium of the 4-oxopyrimidine intermediate lies towards the 4-hydroxypyrimidine form. POCl₃ is a standard and highly effective reagent for converting hydroxyl groups on heterocyclic rings into chlorine atoms, transforming the molecule into a versatile electrophile for subsequent reactions[6].

Core Applications in Drug Discovery

The strategic placement of the chloro, methylthio, and ethyl ester groups makes this compound a powerful scaffold. The chlorine atom at the C4 position is the primary reactive handle, being highly susceptible to nucleophilic aromatic substitution (SₙAr).

Synthesis of Kinase Inhibitors

Kinase inhibitors are a cornerstone of modern oncology. This pyrimidine intermediate has been instrumental in developing inhibitors for various kinases, including cyclin-dependent kinases (CDKs), PDGF, FGF, and EGF receptor kinases[3].

The general workflow involves the displacement of the C4-chloride with a desired amine-containing fragment, which often serves as a key pharmacophore for binding to the kinase active site.

Caption: General workflow for kinase inhibitor synthesis.

For example, it was used in the synthesis of pyrido[2,3-d]pyrimidin-7-one derivatives, which are potent inhibitors of kinases like Raf and show anti-proliferative activity against tumor cells[3][6]. The reaction with an appropriate amine displaces the chloride, and subsequent intramolecular cyclization can yield the final fused-ring system.

Intermediate for Avanafil (PDE-5 Inhibitor)

Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is a key intermediate in the synthesis of Avanafil, a fast-acting and highly selective PDE-5 inhibitor used for treating erectile dysfunction[2][7]. The pyrimidine core serves as the central scaffold onto which the other key fragments of the final drug molecule are constructed. Its role underscores the industrial and pharmaceutical importance of this building block[2][5].

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling and storage are paramount to ensure laboratory safety and maintain product integrity.

Hazard Profile:

| GHS Hazard Information | |

| Pictogram | Exclamation Mark (GHS07)[4] |

| Signal Word | Warning[4][5] |

| Hazard Statements | H315, H319, H335[4][5] |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338[4][5] |

Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood[9].

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields (or goggles), and a lab coat. For handling larger quantities or when generating dust, a NIOSH-approved respirator (e.g., N95 dust mask) is recommended[4].

-

Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area[9].

-

Spills: In case of a spill, avoid generating dust. Sweep up the material and place it in a suitable container for disposal.

Storage:

-

Keep the container tightly closed and store in a dry, cool, and well-ventilated place[9].

-

The recommended storage temperature is 2-8°C (refrigerated) to maintain long-term product quality[4][5].

-

Protect from light and air[9].

Conclusion

While the specific pyridin-3-yl variant remains elusive in the public domain, its analogue, Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, stands as a testament to the power of substituted pyrimidines in modern drug discovery. Its well-defined physicochemical properties, straightforward synthesis, and proven utility as a versatile electrophilic scaffold make it an invaluable tool for medicinal chemists. The principles governing its reactivity, particularly the SₙAr displacement of the C4-chloride, provide a reliable and adaptable strategy for constructing libraries of complex molecules targeting critical disease pathways.

References

- SAFETY DATA SHEET. (2013). Thermo Fisher Scientific.

- SAFETY D

- Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxyl

- Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate 98%min. Xiamen Aeco Chemical Co., Ltd.

- Ethyl 4-chloro-2-(methylthio)

- Ethyl 4-chloro-2-methylpyrimidine-5-carboxyl

- SAFETY D

- Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate 98% CAS: 5909-24-0. Autech Industry Co.,Ltd.

- Ethyl 4-chloro-2-(methylthio)

- Ethyl 2-chloro-4-(trifluoromethyl)

- Ethyl 4-chloro-2-(methylsulfinyl)

- 5-Pyrimidinecarboxylic acid, 2,4-dichloro-, ethyl ester Safety D

- Ethyl 2,4-dichloro-6-methylpyrimidine-5-carboxyl

- 5909-24-0 | Ethyl 4-chloro-2-(methylthio)

- Synthesis, characterization and biological evaluation of thiazolopyrimidine deriv

- Ethyl 5-Formyl-1-(pyridin-3-yl)

- Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central.

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. csnvchem.com [csnvchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 4-氯-2-甲硫基嘧啶-5-羧酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 5909-24-0|Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate|BLD Pharm [bldpharm.com]

- 6. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics [georganics.sk]

- 7. Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate 98% CAS: 5909-24-0 - Manufacturer and Supplier | New Venture [nvchem.net]

- 8. ias.ac.in [ias.ac.in]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry. Featuring a pyrimidine core substituted with a reactive chlorine atom, an ethyl carboxylate group, and a pyridine moiety, this molecule serves as a versatile scaffold for the synthesis of complex therapeutic agents. Its structural alerts suggest its potential utility as a key intermediate in the development of kinase inhibitors and other targeted therapies. This guide provides a comprehensive overview of its chemical identity, a proposed, mechanistically sound synthesis protocol, its anticipated physicochemical properties, and its promising applications in drug discovery, grounded in the context of related, well-documented chemical entities.

Chemical Identity and Physicochemical Properties

A definitive Chemical Abstracts Service (CAS) number for this compound is not readily found in publicly accessible databases. This suggests that the compound is either a novel entity or a specialized intermediate not yet widely commercialized. Its identity is therefore established by its formal IUPAC name and molecular structure.

The core structure consists of a pyrimidine ring, which is a diazine with nitrogen atoms at positions 1 and 3. This ring is substituted at position 2 with a pyridin-3-yl group, at position 4 with a chlorine atom, and at position 5 with an ethyl carboxylate group. The chlorine at the 4-position is a key reactive handle, susceptible to nucleophilic substitution, making it an excellent point for diversification.

Caption: Structure of this compound.

Table 1: Calculated Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀ClN₃O₂ | Calculated |

| Molecular Weight | 263.68 g/mol | Calculated |

| Monoisotopic Mass | 263.04615 Da | Calculated |

| Topological Polar Surface Area | 71.5 Ų | Calculated |

| LogP (Predicted) | 2.5 - 3.0 | Calculated |

| Hydrogen Bond Donors | 0 | Calculated |

| Hydrogen Bond Acceptors | 5 | Calculated |

| Rotatable Bonds | 3 | Calculated |

Note: These properties are calculated based on the chemical structure and may differ slightly from empirically determined values.

Proposed Synthesis Pathway and Experimental Protocol

The synthesis of 2-substituted pyrimidines is a well-established area of heterocyclic chemistry. A robust and logical approach to this compound involves a convergent synthesis strategy, beginning with the construction of the core pyrimidine ring followed by chlorination. The general principle involves the condensation of a three-carbon dielectrophile with an amidine.

Caption: Proposed two-step synthesis workflow.

Step 1: Synthesis of Ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate

This step constitutes a classic pyrimidine synthesis via the condensation of an amidine with a β-keto ester equivalent.

-

Causality and Rationale: 3-Amidinopyridine provides the N-C-N fragment required to form the pyrimidine ring. Diethyl 2-(ethoxymethylene)malonate is an effective three-carbon electrophilic component. The ethoxymethylene group serves as a masked aldehyde, and the two ester groups provide the necessary carbonyl reactivity. Using a base like sodium ethoxide in ethanol is standard practice to deprotonate the amidine and facilitate the initial nucleophilic attack, followed by cyclization and elimination of ethanol and ethoxide to yield the stable 4-hydroxypyrimidine (which exists in its tautomeric 4-pyrimidone form).

Experimental Protocol:

-

To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol, add 3-amidinopyridine hydrochloride (1.0 equivalent). Stir the mixture at room temperature for 30 minutes.

-

To this suspension, add diethyl 2-(ethoxymethylene)malonate (1.05 equivalents) dropwise.

-

Heat the reaction mixture to reflux and maintain for 6-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.

-

Filter the resulting solid, wash with cold ethanol and then water to remove salts, and dry under vacuum. The crude product can be recrystallized from a suitable solvent like ethanol or isopropanol to yield pure Ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate.

Step 2: Synthesis of this compound

The conversion of the 4-hydroxypyrimidine to the 4-chloropyrimidine is a crucial activation step for subsequent nucleophilic substitution reactions.

-

Causality and Rationale: The hydroxyl group at the 4-position of the pyrimidine ring is a poor leaving group. Reagents like phosphorus oxychloride (POCl₃) are standard for this type of transformation. The mechanism involves the initial phosphorylation of the hydroxyl group (in its keto tautomer form) to create an excellent leaving group, which is then displaced by a chloride ion from the POCl₃. This reaction is typically performed neat or with a high-boiling solvent and requires heat to drive it to completion.

Experimental Protocol:

-

In a flask equipped with a reflux condenser and a gas trap (to handle evolved HCl), suspend Ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate (1.0 equivalent) in an excess of phosphorus oxychloride (5-10 equivalents).

-

Optionally, a catalytic amount of a tertiary amine base (e.g., N,N-dimethylaniline) can be added to facilitate the reaction.

-

Heat the mixture to reflux (approx. 105-110 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Carefully cool the reaction mixture to room temperature. Slowly and cautiously pour the mixture onto crushed ice with vigorous stirring to quench the excess POCl₃. This is a highly exothermic process and must be done in a well-ventilated fume hood.

-

The product will precipitate as a solid. Basify the aqueous slurry carefully with a base (e.g., sodium carbonate or ammonium hydroxide) to neutralize the acid.

-

Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude material by column chromatography on silica gel or by recrystallization to obtain the final product, this compound.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its role as a versatile building block for creating libraries of potential drug candidates. The 2,4,5-trisubstituted pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently found in the core of kinase inhibitors.

-

Kinase Inhibitors: Many approved and investigational kinase inhibitors feature a 2-amino or 2-anilino-4-substituted pyrimidine core. The 4-chloro position of the title compound is primed for nucleophilic aromatic substitution (SNAr) with various amines. This allows for the introduction of diverse side chains that can target the hinge region of a kinase active site. The 2-(pyridin-3-yl) group can form crucial hydrogen bonds and occupy specific pockets within the enzyme. For instance, related 2-(pyridin-yl)pyrimidine structures have been investigated as inhibitors of RET kinase and other important cancer targets.[1]

-

Scaffold for Fused Heterocycles: The ethyl ester at the 5-position, combined with the reactive 4-chloro group, provides a platform for constructing fused ring systems, such as pyrido[2,3-d]pyrimidines. These fused systems are also prevalent in biologically active molecules, including inhibitors of cyclin-dependent kinases (CDKs) and various tyrosine kinases.[2]

-

Other Therapeutic Areas: The pyrimidine core is associated with a wide range of biological activities beyond oncology, including antiviral, antifungal, and anti-inflammatory properties. The specific substitution pattern of this molecule makes it an attractive starting point for exploring these other therapeutic avenues.[3]

Caption: Potential applications derived from the core scaffold.

Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound. A standard suite of analytical techniques would be employed:

Table 2: Standard Analytical Characterization Methods

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl group (a quartet and a triplet), distinct aromatic protons for the pyrimidine and pyridine rings. The chemical shifts will be influenced by the electron-withdrawing nature of the substituents. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, carbons of the pyrimidine and pyridine rings, and the ethyl group carbons. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) should be observed, along with a characteristic isotopic pattern (M+2 peak at ~1/3 the intensity of M⁺) due to the presence of one chlorine atom. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretch of the ester (around 1720-1740 cm⁻¹), C=N and C=C stretches of the aromatic rings (in the 1500-1650 cm⁻¹ region), and C-Cl bond vibrations. |

| Melting Point | A sharp melting point is indicative of high purity for a crystalline solid. |

| Elemental Analysis | The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the calculated theoretical values. |

Safety and Handling

While a specific Safety Data Sheet (SDS) is unavailable, precautions should be based on analogous chlorinated heterocyclic compounds and the reagents used in the synthesis.

-

Phosphorus oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water. Must be handled in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

-

Target Compound: Likely to be an irritant to the skin, eyes, and respiratory tract. Inhalation of dust and direct contact should be avoided. Standard laboratory PPE should be worn during handling.

-

General Handling: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and moisture.

Conclusion

This compound represents a molecule of high potential for drug discovery and development. While its limited documentation suggests it is a specialized intermediate, its structure is ripe for chemical exploration. The proposed synthesis is based on reliable and well-understood organic chemistry principles, offering a clear path to its production in a laboratory setting. The dual reactive sites—the 4-chloro group for substitution and the 5-ethyl ester for further modification—make it an exceptionally valuable scaffold for generating diverse molecular libraries targeting critical therapeutic areas, particularly in the realm of kinase inhibition. Researchers equipped with this guide can confidently approach the synthesis and application of this promising chemical entity.

References

- Google Patents. (2019). 2-(pyridin-3-yl)

-

Wang, S. C., et al. (2015). Synthesis of novel pyrimidine derivatives with (pyridin-3-ylmethyl)thio and phenylamino moieties and evaluation of their antifungal activity. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(10), 1680-1688. [Link]

-

El-Gohary, N. S. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]

-

Li, Y., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(21), 5035. [Link]

- Barvian M, et al. (2000). Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases. Journal of Medicinal Chemistry, 43(24), 4606-16.

- Klutchko SR, et al. (1998). 2-Substituted aminopyrido[2,3-d]pyrimidin-7(8H)-ones. structure-activity relationships against selected tyrosine kinases and in vitro and in vivo anticancer activity. Journal of Medicinal Chemistry, 41(17), 3276-92.

-

Al-Omary, F. A. M., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352. [Link]

Sources

The Multifaceted Biological Activities of Pyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a broad spectrum of biological activities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the diverse pharmacological roles of pyrimidine derivatives. We will delve into their significant contributions as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. This guide will elucidate the underlying mechanisms of action, provide detailed, self-validating experimental protocols for activity assessment, and present key structure-activity relationship insights to inform future drug design.

Introduction: The Enduring Significance of the Pyrimidine Core

Pyrimidine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3, is a fundamental building block of life. It is the parent compound of the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids, DNA and RNA.[1][2] Beyond their role in genetics, pyrimidine derivatives are integral to various biological processes, including cellular metabolism and signaling. This inherent biological relevance has made the pyrimidine nucleus a highly attractive scaffold for the development of therapeutic agents.[3] The versatility of the pyrimidine ring allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological properties to target a wide array of diseases. This guide will explore the major therapeutic areas where pyrimidine derivatives have made a significant impact.

Anticancer Activity: Targeting the Hallmarks of Cancer

Pyrimidine derivatives have emerged as a cornerstone in cancer chemotherapy, with several approved drugs and numerous candidates in clinical trials.[4][5] Their anticancer effects are often attributed to their ability to interfere with critical cellular processes that are dysregulated in cancer cells.

Mechanism of Action in Oncology

The anticancer mechanisms of pyrimidine derivatives are diverse and target various aspects of cancer cell biology, including nucleotide metabolism, signal transduction, and cell cycle regulation.

-

Inhibition of Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the folate metabolic pathway, responsible for regenerating tetrahydrofolate, a vital cofactor for the synthesis of purines and thymidylate, which are essential for DNA replication and repair.[6][7] Pyrimidine-based DHFR inhibitors, such as methotrexate, mimic the structure of folic acid and competitively inhibit DHFR, leading to a depletion of nucleotides and subsequent cell death in rapidly proliferating cancer cells.[8] The 2,4-diaminopyrimidine motif is a common feature in many DHFR inhibitors.[9][10]

-

Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling: The EGFR signaling pathway plays a pivotal role in cell growth, proliferation, and survival.[2][11] Dysregulation of this pathway is a common driver of many cancers.[12][13] Several pyrimidine derivatives have been developed as potent EGFR tyrosine kinase inhibitors (TKIs). These compounds typically bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and downstream signaling cascades, such as the RAS/RAF/MAPK and PI3K/AKT/mTOR pathways.[4][14] This inhibition ultimately leads to cell cycle arrest and apoptosis.[15]

Experimental Workflow: Assessing Anticancer Activity

A robust and reproducible experimental workflow is essential for the evaluation of the anticancer potential of novel pyrimidine derivatives.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[16]

Detailed Protocol: MTT Assay for Anticancer Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC50) of a pyrimidine derivative against a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., A549, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Pyrimidine derivative (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the pyrimidine derivative in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT from each well.

-

Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration using the following formula:

-

% Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100

-

-

Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Self-Validation System:

-

Include a known anticancer drug (e.g., doxorubicin) as a positive control to validate the assay's performance.

-

Ensure the absorbance of the vehicle control corresponds to a healthy, confluent cell monolayer.

-

The coefficient of variation (%CV) between replicate wells should be less than 15%.

Signaling Pathway Visualization

Caption: EGFR signaling pathway and its inhibition by a pyrimidine derivative.

Caption: Dihydrofolate reductase (DHFR) pathway and its inhibition.

Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of novel antimicrobial agents. Pyrimidine derivatives have demonstrated significant potential in this area, exhibiting activity against a wide range of bacteria and fungi.[17][18]

Mechanism of Action in Microbiology

Pyrimidine-based antimicrobials exert their effects through various mechanisms, often targeting essential bacterial processes that are distinct from those in mammalian cells.

-

Inhibition of Cell Wall Synthesis: The bacterial cell wall, composed of peptidoglycan, is a unique and essential structure that provides structural integrity and protects the bacterium from osmotic lysis.[12][19] Some pyrimidine derivatives interfere with the biosynthesis of peptidoglycan, leading to a weakened cell wall and ultimately, cell death.[15] This can occur through the inhibition of key enzymes involved in the synthesis of peptidoglycan precursors or the polymerization and cross-linking of the peptidoglycan chains.[20]

-

Interference with Pyrimidine Metabolism: As in cancer cells, the pyrimidine biosynthesis pathway is a viable target in bacteria.[21][22] By inhibiting enzymes in this pathway, pyrimidine derivatives can deprive bacteria of the necessary building blocks for DNA and RNA synthesis, thereby halting their growth and replication.[23]

Experimental Workflow: Assessing Antimicrobial Activity

Standardized methods are crucial for determining the in vitro susceptibility of microorganisms to antimicrobial agents.

The broth microdilution assay is a quantitative method used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[22]

Detailed Protocol: Broth Microdilution Assay

Objective: To determine the MIC of a pyrimidine derivative against a bacterial strain.

Materials:

-

Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Pyrimidine derivative (dissolved in a suitable solvent)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

Procedure:

-

Preparation of Antimicrobial Dilutions:

-

Prepare a stock solution of the pyrimidine derivative.

-

Perform serial two-fold dilutions of the compound in CAMHB directly in the 96-well plate to achieve a range of concentrations.

-

-

Inoculum Preparation:

-

From a fresh culture, prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

-

Inoculation and Incubation:

-

Add 50 µL of the diluted bacterial inoculum to each well containing 50 µL of the antimicrobial dilution.

-

Include a growth control well (inoculum without compound) and a sterility control well (broth only).

-

Incubate the plate at 35-37°C for 18-24 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Alternatively, the absorbance can be read using a microplate reader at 600 nm.

-

Self-Validation System:

-

Test a reference antimicrobial agent with a known MIC range for the specific bacterial strain as a positive control.[16][24]

-

Ensure the growth control well shows distinct turbidity and the sterility control well remains clear.[14][25]

Signaling Pathway Visualization

Caption: Bacterial cell wall synthesis pathway and points of inhibition.

Antiviral and Anti-inflammatory Activities: Modulating Host Responses

Beyond their direct action on pathogens and cancer cells, pyrimidine derivatives have also demonstrated significant potential in modulating host responses, making them valuable candidates for antiviral and anti-inflammatory therapies.[26][27]

Mechanism of Action in Virology and Immunology

-

Antiviral Mechanisms: Pyrimidine-based antiviral agents can act through various mechanisms, including the inhibition of viral replication by targeting viral enzymes such as reverse transcriptase or proteases.[10][28] Some derivatives can also interfere with the entry of viruses into host cells or modulate the host's immune response to viral infections.[8]

-

Anti-inflammatory Mechanisms: Inflammation is a complex biological response to harmful stimuli.[1][29] Chronic inflammation is implicated in a wide range of diseases. Pyrimidine derivatives can exert anti-inflammatory effects by inhibiting key pro-inflammatory enzymes like cyclooxygenases (COX-1 and COX-2), which are involved in the synthesis of prostaglandins.[9][19] They can also modulate pro-inflammatory signaling pathways such as the NF-κB and JAK-STAT pathways.[17][30][31]

Experimental Workflows

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell culture.[32][33]

Detailed Protocol: Plaque Reduction Assay

Objective: To determine the concentration of a pyrimidine derivative that inhibits viral plaque formation by 50% (IC50).

Materials:

-

Susceptible host cell line

-

Virus stock of known titer

-

Culture medium

-

Pyrimidine derivative

-

Agarose or methylcellulose overlay medium

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed a confluent monolayer of host cells in 6-well or 12-well plates.

-

Virus Adsorption: Infect the cells with a known amount of virus (to produce 50-100 plaques per well) and incubate for 1-2 hours to allow for viral attachment.

-

Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium containing various concentrations of the pyrimidine derivative.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

-

Plaque Visualization: Fix and stain the cells with crystal violet. Plaques will appear as clear zones against a background of stained, viable cells.

-

Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the IC50 from a dose-response curve.

Self-Validation System:

-

Include a known antiviral drug as a positive control.

-

Ensure the virus control wells show the expected number of plaques.

-

Monitor cell monolayer integrity throughout the assay.[5][32][34]

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[35][36]

Detailed Protocol: COX Inhibition Assay

Objective: To determine the IC50 of a pyrimidine derivative for COX-1 and COX-2.

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Pyrimidine derivative

-

Assay buffer

-

Detection system (e.g., ELISA for prostaglandin E2)

Procedure:

-

Enzyme and Inhibitor Incubation: Pre-incubate the COX enzymes with various concentrations of the pyrimidine derivative.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid.

-

Reaction Termination: Stop the reaction after a defined time.

-

Product Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using an appropriate method like ELISA.

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration and determine the IC50 values for both COX-1 and COX-2. The ratio of IC50 (COX-2) / IC50 (COX-1) indicates the selectivity of the compound.

Self-Validation System:

-

Use known selective and non-selective COX inhibitors as controls (e.g., celecoxib, indomethacin).

-

Ensure the enzyme activity in the absence of inhibitor is within the expected range.

-

Validate the linearity and sensitivity of the detection method.

Signaling Pathway Visualization

Caption: Pro-inflammatory NF-κB signaling pathway and its inhibition.

Data Presentation: Quantitative Summary of Biological Activities

To facilitate the comparison of the biological activities of different pyrimidine derivatives, quantitative data should be summarized in a clear and structured format.

| Compound ID | Anticancer Activity (IC50, µM) | Antimicrobial Activity (MIC, µg/mL) | Antiviral Activity (IC50, µM) | Anti-inflammatory Activity (COX-2 IC50, µM) |

| A549 | MCF-7 | S. aureus | E. coli | |

| PD-001 | 5.2 | 8.1 | 16 | 32 |

| PD-002 | 2.8 | 4.5 | 8 | 16 |

| PD-003 | 10.5 | 15.2 | 32 | >64 |

| Reference Drug | Value | Value | Value | Value |

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the multifaceted biological activities of pyrimidine derivatives, highlighting their significant potential in the development of novel therapeutics for a wide range of diseases. The detailed experimental protocols and mechanistic insights presented herein are intended to serve as a valuable resource for researchers in the field of drug discovery. The versatility of the pyrimidine scaffold, coupled with a deeper understanding of its structure-activity relationships and molecular targets, will undoubtedly continue to drive the development of innovative and effective medicines. Future research should focus on the design of pyrimidine derivatives with improved selectivity and reduced off-target effects, as well as the exploration of novel biological targets for this privileged heterocyclic system.

References

-

Chinmoy Sahu. (n.d.). CLSI 2021.pptx. SlideShare. [Link]

-

Heredity Biosciences. (2023, June 8). What is the process of bacterial cell wall formation?. [Link]

-

(n.d.). DHFR (Dihydrofolate Reductase) - Pathway Map. [Link]

-

Simplified schematic diagram of the EGFR signaling pathway depicting.... (n.d.). ResearchGate. [Link]

-

Bacterial Cell Wall Synthesis Pathway (null). (n.d.). Gosset. [Link]

-

Barreteau, H., et al. (2008). Cytoplasmic steps of peptidoglycan biosynthesis. FEMS Microbiology Reviews, 32(2), 168-207. [Link]

-

Simplified EGFR-signaling pathway. Ligands are EGF, TGF-β, ER, and AR..... (n.d.). ResearchGate. [Link]

-

Quality Control of Antimicrobial Susceptibility Tests. (n.d.). GCS Medical College. [Link]

-

Breukink, E., & de Kruijff, B. (2016). The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets. Accounts of Chemical Research, 49(9), 1779-1786. [Link]

-

(n.d.). Quality Control of Antimicrobial Susceptibility Testing. [Link]

-

Bacterial cell wall peptidoglycan synthesis. Schematic pathway of cell.... (n.d.). ResearchGate. [Link]

-

Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]

-

Morello, S., & Ciarcia, R. (2023). Signaling Pathways in Inflammation and Its Resolution: New Insights and Therapeutic Challenges. International Journal of Molecular Sciences, 24(13), 11134. [Link]

-

(n.d.). EGF/EGFR Signaling Pathway. Creative Diagnostics. [Link]

-

Lee, H., et al. (2019). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. Annals of Laboratory Medicine, 39(1), 61-67. [Link]

-

Pathway of pyrimidine biosynthesis showing the enzymes and their respective genotypes from different organismsa. (n.d.). ResearchGate. [Link]

-

(n.d.). Epidermal growth factor receptor. Wikipedia. [Link]

-

Moynagh, P. N. (2005). 10: Regulation of pro-inflammatory signalling pathways in the brain. Biochemical Society Transactions, 33(Pt 4), 604-607. [Link]

-

(2025, October 5). Pro-inflammatory pathway: Significance and symbolism. [Link]

-

Warner, T. D., & Mitchell, J. A. (2002). Interpreting the clinical significance of the differential inhibition of cyclooxygenase-1 and cyclooxygenase-2. Rheumatology, 41(2), 128-134. [Link]

-

(n.d.). Pyrimidine metabolism. Wikipedia. [Link]

-

Aryal, S. (2023, October 18). De novo pyrimidine synthesis steps, pathways, uses. Microbe Notes. [Link]

-

Montezano, A. C., & Touyz, R. M. (2022). Signaling Pathways in Inflammation and Cardiovascular Diseases: An Update of Therapeutic Strategies. International Journal of Molecular Sciences, 23(11), 6063. [Link]

-

Bedi, R. (2017, October 25). Can anyone tell me what's wrong with my plaque assay?. ResearchGate. [Link]

-

(2021, October 18). AST to Detect AMR: Laboratory QC Test. Esco Lifesciences. [Link]

-

Garavaglia, M., et al. (2012). The pyrimidine nucleotide biosynthetic pathway modulates production of biofilm determinants in Escherichia coli. PLoS One, 7(2), e31252. [Link]

-

(n.d.). Pyrimidine Biosynthesis. CD Biosynsis. [Link]

-

Al-Ostoot, F. H., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(10), 5648-5673. [Link]

-

(2023, November 29). How can I troubleshoot no-plaque results in plaque assays?. ResearchGate. [Link]

-

Kumar, R., et al. (2016). A Review on Synthesis, Anticancer and Antiviral Potentials of Pyrimidine Derivatives. Current Drug Discovery Technologies, 13(3), 143-157. [Link]

-

(2024, December 10). Please help! Troubleshooting plaque assays. Reddit. [Link]

-

Kumar, R., et al. (2016). A Review on Synthesis, Anticancer and Antiviral Potentials of Pyrimidine Derivatives. ResearchGate. [Link]

-

(n.d.). Dihydrofolate Reductase. BMRB Featured System. [Link]

-

El-Sayed, N. F., et al. (2022). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Current Medicinal Chemistry, 30(1), 108-130. [Link]

-

Al-Ghorbani, M., et al. (2024). Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs. Polycyclic Aromatic Compounds, 1-18. [Link]

-

(2025, January 9). Plaque assay troubleshooting. Reddit. [Link]

-

(n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link]

-

Myriagkou, M., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(9), 3897. [Link]

-

Kaur, R., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. Molecules, 28(2), 773. [Link]

-

Gkeka, E. A., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 29(23), 5549. [Link]

-

El-Sayed, N. F., et al. (2022). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. OUCI. [Link]

-

Clinically used pyrimidine-based anti-inflammatory drugs. (n.d.). ResearchGate. [Link]

-

(n.d.). Dihydrofolate reductase. Wikipedia. [Link]

-

(2024, January 21). Dihydrofolate reductase. Proteopedia, life in 3D. [Link]

-

(2016, March 2). What is the problem in my plaque assay?. ResearchGate. [Link]

-

Schematic structure of dehydrofolate reductase (DHFR) gene and linkage.... (n.d.). ResearchGate. [Link]

-

Kalgutkar, A. S., et al. (2000). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Analytical Biochemistry, 285(1), 88-96. [Link]

Sources

- 1. Signaling Pathways in Inflammation and Its Resolution: New Insights and Therapeutic Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Recent Advances in Pyrimidine-Based Drugs [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pathwaymap.com [pathwaymap.com]

- 7. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review [ouci.dntb.gov.ua]

- 11. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. gosset.ai [gosset.ai]

- 13. gcsmc.org [gcsmc.org]

- 14. bsac.org.uk [bsac.org.uk]

- 15. The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 17. experts.umn.edu [experts.umn.edu]

- 18. Pro-inflammatory pathway: Significance and symbolism [wisdomlib.org]

- 19. hereditybio.in [hereditybio.in]

- 20. academic.oup.com [academic.oup.com]

- 21. The pyrimidine nucleotide biosynthetic pathway modulates production of biofilm determinants in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. biosynsis.com [biosynsis.com]

- 23. tandfonline.com [tandfonline.com]

- 24. Quality control of antimicrobial susceptibility tests | PPT [slideshare.net]

- 25. escolifesciences.com [escolifesciences.com]

- 26. A Review on Synthesis, Anticancer and Antiviral Potentials of Pyrimidine Derivatives | Bentham Science [eurekaselect.com]

- 27. researchgate.net [researchgate.net]

- 28. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. 10: Regulation of pro-inflammatory signalling pathways in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

- 33. reddit.com [reddit.com]

- 34. researchgate.net [researchgate.net]

- 35. academic.oup.com [academic.oup.com]

- 36. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

The Pyrimidine Scaffold: A Cornerstone in Modern Kinase Inhibitor Design

A Senior Application Scientist's Guide to a Privileged Heterocycle

Executive Summary

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in contemporary drug discovery, particularly in oncology. The development of small molecule inhibitors that can selectively modulate kinase activity has revolutionized cancer treatment. Within the vast chemical space explored for kinase inhibition, the pyrimidine ring has emerged as a "privileged scaffold." Its intrinsic ability to mimic the adenine core of ATP allows it to form key interactions within the highly conserved ATP-binding pocket of kinases, making it a foundational element in numerous FDA-approved drugs.[1][2] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the pyrimidine scaffold's role in kinase inhibitors. We will dissect its fundamental mechanism of action, explore critical structure-activity relationships (SAR), present methodologies for synthesis and evaluation, and contextualize its significance through approved therapeutics.

The Pyrimidine Core: A Bioisostere of Adenine

The remarkable success of the pyrimidine scaffold stems from its structural and electronic resemblance to the purine ring of adenosine triphosphate (ATP), the ubiquitous phosphate donor for all kinase-catalyzed reactions.[1][3] This bioisosteric relationship is the key to its function as an ATP-competitive inhibitor.

Mechanism of Action: Hinge-Binding Interactions

The ATP-binding site of a kinase is broadly divided into the adenine region, a ribose pocket, and a phosphate-binding region. The adenine region contains a flexible "hinge" that connects the N- and C-terminal lobes of the kinase domain. This hinge region provides a critical anchoring point for ATP through a conserved pattern of hydrogen bonds.

The pyrimidine scaffold excels at replicating these interactions. The nitrogen atoms at positions 1 and 3 of the pyrimidine ring act as hydrogen bond acceptors, while exocyclic amino groups, commonly installed at the C2 and C4 positions, serve as hydrogen bond donors.[4][5] This pattern allows pyrimidine-based inhibitors to form one to three highly stable hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge, effectively occupying the adenine-binding pocket and preventing ATP from binding.[6]

Caption: Pyrimidine core forming key H-bonds with the kinase hinge.

Structure-Activity Relationship (SAR): Tuning for Potency and Selectivity

The true versatility of the pyrimidine scaffold lies in the ability to modify its substitution pattern to achieve high potency and selectivity for a specific kinase target.

-

C2 and C4 Positions: These are the most common points of diversification. Large, hydrophobic, and often aromatic groups are attached here, typically via an amine linkage (e.g., anilino-pyrimidines). These substituents extend into hydrophobic pockets adjacent to the adenine region, significantly increasing binding affinity and contributing to selectivity. For example, in many EGFR inhibitors, a substituted aniline at the C4 position is crucial for activity.[7][8]

-

C5 Position: This position projects towards the "gatekeeper" residue, a key determinant of selectivity among kinases.[9] Bulky substituents at the C5 position are generally not tolerated by kinases with a large gatekeeper residue (like threonine), but can be accommodated by those with a smaller gatekeeper (like glycine or alanine). Judicious modification at this site is a powerful strategy for engineering inhibitor selectivity.[6][9]

Pyrimidine-Based Kinase Inhibitors in the Clinic

The theoretical advantages of the pyrimidine scaffold have translated into numerous clinical successes. As of recent years, a significant number of FDA-approved small molecule kinase inhibitors are built upon this core.[4][5][9]

| Drug Name | Primary Kinase Target(s) | Approved Indication(s) |

| Imatinib | ABL, KIT, PDGFR | Chronic Myeloid Leukemia (CML), GIST |

| Gefitinib | EGFR | Non-Small Cell Lung Cancer (NSCLC) |

| Erlotinib | EGFR | NSCLC, Pancreatic Cancer |

| Lapatinib | EGFR, HER2 | HER2-Positive Breast Cancer |

| Palbociclib | CDK4, CDK6 | HR-Positive, HER2-Negative Breast Cancer |

| Ibrutinib | BTK | B-cell malignancies (e.g., CLL, MCL) |

| Alisertib (MLN8237) | Aurora A | Investigational for various cancers |

| Barasertib (AZD1152) | Aurora B | Investigational for various cancers |

This table is representative and not exhaustive. Imatinib and Ibrutinib feature fused pyrimidine systems (pyrazolo[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine respectively), which act as bioisosteres.[3][10][11]

Methodologies for Development and Evaluation

The journey of a pyrimidine-based inhibitor from concept to clinic involves iterative cycles of chemical synthesis and biological evaluation. Here, we outline the core, self-validating protocols that underpin this process.

Experimental Protocol: Synthesis of a 2,4-Disubstituted Aminopyrimidine Core

This protocol describes a common and reliable method for synthesizing a versatile pyrimidine scaffold, which can then be further diversified. The causality behind this workflow is the sequential nucleophilic aromatic substitution (SNAr) on a di-chlorinated pyrimidine starting material, a robust and well-documented reaction class.[12][13]

Objective: To synthesize a 6-methyl-N4-(5-methyl-1H-pyrazol-3-yl)-N2-(pyrrolidin-3-yl) pyrimidine-2,4-diamine scaffold.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4,6-dichloro-2-(methylsulfonyl)pyrimidine (1.0 eq) in a suitable solvent like tetrahydrofuran (THF).

-

First Substitution (C4): Add 5-methyl-1H-pyrazol-3-amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) (2.0 eq).

-

Rationale: The C4 position is generally more reactive to nucleophilic attack than the C2 position in this starting material. The base is required to neutralize the HCl generated during the reaction.

-

-

Heating and Monitoring: Heat the reaction mixture to 50 °C and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-18 hours).

-

Work-up and Isolation: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the intermediate product.

-

Second Substitution (C2): Dissolve the intermediate from Step 4 in a high-boiling point solvent like 1-pentanol. Add the second amine, tert-butyl (S)-3-aminopyrrolidine-1-carboxylate (1.2 eq), and TEA (2.0 eq).

-

Rationale: The second SNAr reaction often requires more forcing conditions (higher temperature) due to the deactivating effect of the first amino substituent.

-

-

Heating and Monitoring: Heat the reaction to 120-140 °C and monitor to completion.

-

Final Purification: After cooling, purify the crude product directly using column chromatography on silica gel to obtain the final desired compound. The Boc-protecting group on the pyrrolidine can be removed in a subsequent step if required.

Caption: Workflow for the synthesis of a 2,4-disubstituted pyrimidine.

Experimental Protocol: In Vitro Kinase Activity and Potency (IC50) Determination

Once synthesized, the primary goal is to determine a compound's ability to inhibit its target kinase. Luminescence-based ATP consumption assays are a gold standard for this, offering high sensitivity and throughput.[14]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a pyrimidine-based compound against a target kinase.

Principle: This assay measures the amount of ATP remaining after a kinase reaction. A potent inhibitor will prevent the kinase from consuming ATP, resulting in a high ATP level and a strong luminescent signal. The Kinase-Glo® assay is a common example.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO, typically starting from 10 mM. Then, dilute these stocks into the appropriate assay buffer.

-

Reaction Setup: In a 384-well white plate, add the components in the following order:

-

Assay Buffer

-

Test inhibitor at various concentrations (or DMSO for control)

-

Purified target kinase enzyme

-

Substrate peptide/protein

-

-

Initiation and Incubation: Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Km of the enzyme for ATP to ensure accurate IC50 determination for ATP-competitive inhibitors.[15][16] Incubate the plate at a controlled temperature (e.g., 30 °C) for a set period (e.g., 60 minutes).

-

Reaction Termination and Signal Generation: Stop the reaction and measure remaining ATP by adding an equal volume of Kinase-Glo® reagent. This reagent lyses the components and contains luciferase and luciferin, which produce light in the presence of ATP.

-

Data Acquisition: Incubate for 10 minutes at room temperature to stabilize the signal. Measure luminescence using a plate reader.

-

Data Analysis:

-

Normalize the data: Set the "high" signal (no enzyme) as 100% inhibition and the "low" signal (enzyme + DMSO) as 0% inhibition.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic (sigmoidal) curve to calculate the IC50 value.

-

Experimental Protocol: Kinase Selectivity Profiling

A potent inhibitor is of little therapeutic value if it is not selective. Off-target inhibition can lead to toxicity. Therefore, profiling the lead compound against a broad panel of kinases is a critical step for validation.[16][17]

Objective: To assess the selectivity of a pyrimidine-based inhibitor across the human kinome.

Methodology:

-

Compound Submission: The test compound is provided to a specialized service provider (e.g., Reaction Biology, Eurofins) that maintains a large panel of active, purified kinases.[18]

-

Primary Screen: The compound is first tested at a single, high concentration (e.g., 1 or 10 µM) against the entire kinase panel.[16] The result is reported as percent inhibition for each kinase.

-

Rationale: This is a cost-effective way to quickly identify potential off-targets. Kinases that show significant inhibition (e.g., >70%) are flagged for follow-up.

-

-

Secondary Screen (IC50 Determination): For the primary "hits" identified in the previous step, full dose-response curves are generated to determine their respective IC50 values, using the same methodology described in Protocol 3.2.

-

Data Visualization and Interpretation: The results are often visualized using a "kinome tree," where inhibited kinases are marked, providing an intuitive visual representation of the compound's selectivity profile. Selectivity can be quantified using metrics like the Selectivity Score (S-score), which measures the number of off-targets inhibited above a certain threshold at a given concentration.[16]

Caption: Workflow for assessing the selectivity of a kinase inhibitor.

Future Perspectives: Beyond the Classic Scaffold

While the 2,4-diaminopyrimidine scaffold remains a workhorse, the field continues to evolve. Current research focuses on:

-

Dual-Target Inhibitors: Designing single molecules that can inhibit two distinct kinase targets (e.g., EGFR and Aurora kinases) to overcome drug resistance or achieve synergistic therapeutic effects. The pyrimidine core is an ideal starting point for such multi-target drug design.[19][20][21]

-

Fused Pyrimidines: Exploring fused systems like pyrido[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines, which offer different vector spaces for substitution and can impart unique selectivity profiles and physical properties.[3][11][22][23]

-

Covalent Inhibitors: Incorporating a reactive "warhead" onto the pyrimidine scaffold that can form a permanent covalent bond with a non-catalytic cysteine residue near the ATP pocket. This strategy, exemplified by ibrutinib, can lead to increased potency and duration of action.

The pyrimidine scaffold, due to its inherent biological relevance and synthetic tractability, will undoubtedly continue to be a central and privileged element in the discovery of next-generation kinase inhibitors. Its elegant simplicity provides a robust foundation upon which complex and highly specific modulators of kinase activity can be built.

References

-

Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021-08-26). MDPI. [Link]

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021-05-19). ACS Publications. [Link]

-

Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed. [Link]

-